molecular formula C9H9Cl2N3O B1523345 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde CAS No. 1206969-28-9

4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No. B1523345
CAS RN: 1206969-28-9
M. Wt: 246.09 g/mol
InChI Key: QPQPNBHOKOYKQT-UHFFFAOYSA-N
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Description

“4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde” is a chemical compound with the CAS Number: 1206969-28-9 . It has a molecular weight of 246.1 . The IUPAC name for this compound is 4,6-dichloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9Cl2N3O/c10-7-6(5-15)8(11)13-9(12-7)14-3-1-2-4-14/h5H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

It should be stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its pyrimidine core is a crucial scaffold in pharmaceuticals, and the dichloro and pyrrolidinyl groups offer reactive sites for further chemical transformations . For instance, it can undergo SNAr reactions (nucleophilic aromatic substitution) to introduce various functional groups, which is a fundamental step in the synthesis of more complex molecules .

Development of Antimicrobial Agents

The pyrimidine ring system is known for its antimicrobial properties. Researchers have been exploring derivatives of pyrimidine for their potential to act against resistant strains of bacteria and fungi. The dichloro and aldehyde groups in this compound could be modified to enhance these properties and develop new antimicrobial agents .

Cancer Research

In cancer research, halogenated pyrimidines, like this compound, are explored for their potential as chemotherapeutic agents. They can be used to synthesize compounds that target specific pathways involved in cancer cell proliferation .

Nucleophilic Aromatic Substitution (SNAr) Studies

The compound’s structure makes it an ideal candidate for studying SNAr reactions. These reactions are significant in the synthesis of various heterocyclic compounds, which are prevalent in many drugs and biologically active molecules .

Drug Discovery

The pyrrolidinyl group in this compound is a common feature in drug molecules due to its non-planarity and ability to adopt various conformations, which is beneficial for binding to biological targets. This makes it a valuable starting point for the discovery of new drugs .

Material Science

In material science, the pyrimidine ring can be used to create organic compounds with specific electronic properties. These materials can be used in the development of organic semiconductors, which have applications in electronics .

Agricultural Chemistry

Pyrimidine derivatives are also used in the synthesis of herbicides and pesticides. The reactivity of this compound could lead to the development of new products that are more effective and environmentally friendly .

Enzyme Inhibition Studies

The structural motif of pyrimidine is often found in molecules that act as enzyme inhibitors. By modifying the functional groups of this compound, researchers can develop new inhibitors that can regulate enzyme activity involved in various diseases .

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Future Directions

While the specific future directions for this compound are not mentioned in the search results, it’s clear that pyrimidines have significant potential in the field of medicinal chemistry . Their diverse pharmacological effects make them promising candidates for the development of new therapeutic agents .

properties

IUPAC Name

4,6-dichloro-2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c10-7-6(5-15)8(11)13-9(12-7)14-3-1-2-4-14/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQPNBHOKOYKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=N2)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

CAS RN

1206969-28-9
Record name 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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